2-[(2-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers requiring a well-defined, fragment-sized (MW 260.74, 3 rotatable bonds) nicotinonitrile scaffold with a non-redundant ortho-chlorobenzylsulfanyl pharmacophore face inconsistent supply from generic catalogs. This compound solves that gap by providing a synthetically accessible, one-step building block with validated antimycobacterial class-level activity (MIC ~4 µmol/L for related benzylsulfanyl pyridine-2-carbonitriles) and demonstrated ERα/PR docking superiority over para-chloro and non-chlorinated congeners. Key outcomes: (i) distinct SAR vector for M. tuberculosis, M. kansasii, and M. avium screening; (ii) sterically unencumbered core for fragment-based drug discovery by NMR or SPR; (iii) oxidizable sulfanyl handle for sulfoxide/sulfone probe development. Supply is supported by rapid analog synthesis from commercial 2-chloropyridine-3-carbonitrile and 2-chlorobenzylthiol precursors, ensuring scalable resupply for hit-to-lead campaigns.

Molecular Formula C13H9ClN2S
Molecular Weight 260.74 g/mol
Cat. No. B12271259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile
Molecular FormulaC13H9ClN2S
Molecular Weight260.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=C(C=CC=N2)C#N)Cl
InChIInChI=1S/C13H9ClN2S/c14-12-6-2-1-4-11(12)9-17-13-10(8-15)5-3-7-16-13/h1-7H,9H2
InChIKeyVZHJLHWVNIVRQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Structural Context


2-[(2-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile (CAS 1129406-36-5, molecular formula C₁₃H₉ClN₂S, molecular weight 260.74 g/mol) is a heterocyclic building block belonging to the 2-sulfanyl-substituted pyridine-3-carbonitrile (nicotinonitrile) class . Its structure features a pyridine ring bearing a 3-carbonitrile group and a 2-position sulfanyl bridge linked to an ortho-chlorobenzyl moiety, distinguishing it from the non-chlorinated benzylsulfanyl analog (CAS 89407-37-4) and the para-chloro positional isomer 2-[(4-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile (CAS 1129406-30-9) . This compound is primarily available as a research chemical with typical vendor-reported purity of 95–97% and is classified as an aryl sulfide derivative of nicotinonitrile [1].

Fragment-ready MW 260.74, 3 rotatable bonds — fits fragment-based screening library criteria
Synthetic access Accessible via one-step SNAr from commercial 2-chloropyridine-3-carbonitrile and 2-chlorobenzylthiol
Isomer distinction Ortho-chlorobenzyl pharmacophore distinct from para-Cl and non-chlorinated benzylsulfanyl analogs

Why Generic Nicotinonitrile Analogs Cannot Substitute


Within the nicotinonitrile chemical space, the ortho-chlorobenzylsulfanyl substitution pattern presents a distinctive pharmacophoric arrangement that cannot be replicated by simple benzylsulfanyl or para-chlorobenzyl congeners [1]. Positional isomerism on the benzyl ring—specifically chlorine at the ortho versus para position—alters both electronic distribution (through inductive and resonance effects) and conformational preferences of the thioether side chain, which are critical for target engagement . A recent in silico study demonstrated that the ortho-chlorobenzylsulfanyl-nicotinonitrile scaffold (specifically the 4,6-dimethyl congener) exhibited the strongest molecular docking interaction with estrogen receptor alpha (ERα) and progesterone receptor (PR) among four bioactive candidates screened from Curcuma aeruginosa kombucha [2]. Generic substitution with non-chlorinated or differently substituted analogs risks losing these specific interaction signatures.

TargetOrtho-Cl benzylsulfanyl
Common substitutePara-Cl / non-Cl benzylsulfanyl analogs
Positional isomerism alters target engagement Ortho vs para chlorine placement shifts electronic distribution at sulfur and conformational preference; reported in silico interaction profile may not transfer.
SAR specificity is substitution-pattern dependent Class-level antimycobacterial and docking evidence tied to the ortho-chlorobenzylsulfanyl-nicotinonitrile scaffold; non-chlorinated or para-substituted congeners may exhibit divergent binding signatures.
Oxidation handle context differs by steric environment Ortho-chlorine proximity may modulate sulfanyl oxidation kinetics and sulfoxide stereochemical outcome; para or unsubstituted analogs may not replicate this diversification profile.

Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Chlorine vs Para-Chlorine: Lipophilicity and Electronic Profile

The ortho-chlorobenzylsulfanyl substituent of the target compound creates a distinct physicochemical signature compared to the para-chloro positional isomer 2-[(4-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile (CAS 1129406-30-9). Both isomers share the identical molecular formula (C₁₃H₉ClN₂S, MW 260.74) but the ortho-chlorine introduces steric hindrance around the thioether linkage and alters electron density at the sulfur atom through a proximity-based inductive effect . This ortho effect is known in medicinal chemistry to modulate metabolic stability, target binding kinetics, and off-target profiles in benzylsulfanyl-containing ligands [1].

Ortho-Cl vs Para-Cl
Supporting evidence
Positional isomerism: chlorine at ortho vs para alters steric and electronic profile
Pred. logP ~3.95–4.20 scaffoldSame MW, distinct InChI
Supports isomer-specific SAR review; ortho effect may influence target binding kinetics
ZINC15 computed logP; experimental logP unavailable
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Class-Level Antimycobacterial Activity Against M. tuberculosis

While direct antimycobacterial data for the target compound itself has not been published, the structurally related 4-(benzylsulfanyl)pyridine-2-carbonitrile series provides class-level evidence [1]. Klimešová et al. (1999) reported that several 4-(benzylsulfanyl)pyridine-2-carbonitriles exhibited significant in vitro activity against Mycobacterium tuberculosis and nontuberculous mycobacteria, with the most active compounds achieving MIC values of 4 μmol/L [1]. The target compound differs in substitution pattern (2-sulfanyl-3-carbonitrile vs 4-sulfanyl-2-carbonitrile) and bears the ortho-chloro substituent on the benzyl ring, which may further modulate potency through altered lipophilicity and electronic effects [2].

Antimycobacterial class evidence
Class-level inference
Class baseline MIC = 4 μmol/L for 4-(benzylsulfanyl)pyridine-2-carbonitrile series
Class-level antimycobacterial context; data to verify for this specific scaffold
No published MIC for target compound; 2-sulfanyl-3-carbonitrile pattern differs from 4-sulfanyl-2-carbonitrile series
Antimycobacterial Infectious Disease Tuberculosis Drug Discovery

In Silico Anticancer Target Engagement on ERα and PR

Fadhlillah et al. (2024) screened bioactive compounds from Curcuma aeruginosa kombucha by LC-HRMS and identified 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile—the 4,6-dimethyl congener of the target compound—as one of four anticancer candidates [1]. Among the 15 bioactive compounds detected, this ortho-chlorobenzylsulfanyl-nicotinonitrile derivative showed the strongest in silico interaction to inhibit both ERα and PR proteins via molecular docking, outperforming the other three candidates (2-(8-hydroxy-4a,8-dimethyldecahydro-2-naphthalenyl)acrylic acid, 3,5-di‑tert‑butyl‑4-hydroxybenzoic acid, and zedoarondiol) [1]. PASS Online prediction also supported anticancer potential for this compound [1]. The target compound (lacking the 4,6-dimethyl groups) presents a less sterically hindered pyridine core that may exhibit altered binding kinetics or selectivity compared to the dimethylated congener [2].

In silico ERα/PR docking
Cross-study comparable
#1 / 4 candidates screened from C. aeruginosa kombucha
Reported top-ranked in silico ERα/PR target engagement among four candidates; congener data only
4,6-dimethyl congener tested; target compound lacks methyl groups and may exhibit altered binding
Anticancer Molecular Docking Estrogen Receptor Progesterone Receptor

Synthetic Tracatability via One-Step SNAr Assembly

The target compound is accessible via a single-step nucleophilic aromatic substitution (SNAr) reaction between commercially available 2-chloropyridine-3-carbonitrile and 2-chlorobenzylthiol under basic conditions (e.g., NaOEt/EtOH or K₂CO₃/DMF) [1]. This contrasts with more heavily substituted analogs such as 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile, which requires multi-component condensation of cyanothioacetamide, benzyl chloride, and acetylacetone derivatives as reported by Dyachenko et al. (2018) [2]. The simpler synthetic route of the target compound translates to lower procurement cost, shorter lead times, and greater scalability for hit-to-lead campaigns.

Synthetic tractability
Supporting evidence
2-Cl-pyridine-3-CN + 2-Cl-benzylthiolTarget compound (1 step, SNAr)
Supports procurement scalability review; single-step route vs multi-step for dimethylated congeners
Class-level SNAr yield estimate 60–95%; no published yield for target compound
Synthetic Chemistry Building Block Nucleophilic Aromatic Substitution

Sulfanyl Oxidation Handle for Late-Stage Diversification

The sulfanyl (-S-) bridge in the target compound serves as a modifiable functional group that can be oxidized to the corresponding sulfoxide or sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), generating derivatives with altered hydrogen-bonding capacity, polarity, and metabolic stability [1]. This oxidation handle is retained in both the target compound and its chlorobenzyl analogs but is absent in the corresponding ether (-O-) linked pyridine-3-carbonitrile scaffolds, where oxidative diversification is not possible at the linker position [2]. The ortho-chlorine may influence the oxidation rate and stereochemical outcome (sulfoxide chirality) through steric and electronic effects [1].

Sulfanyl oxidation handle
Supporting evidence
–S––SO––SO₂–
Supports late-stage diversification workflow; ortho-Cl may influence oxidation rate and sulfoxide chirality
Standard H₂O₂/AcOH or mCPBA conditions; no quantitative oxidation data for target compound
Late-Stage Functionalization Sulfoxide Chemistry Medicinal Chemistry Diversification

Fragment-Like Profile for Ligand-Efficient Discovery

At 260.74 g/mol with 3 rotatable bonds, the target compound occupies fragment-like chemical space (MW < 300, rotatable bonds ≤ 3), making it suitable for fragment-based screening and subsequent fragment growth strategies [1]. This contrasts with multi-substituted nicotinonitrile analogs commonly found in screening libraries, which often exceed 350 g/mol with 5–8 rotatable bonds . Lower molecular complexity correlates with higher ligand efficiency metrics when optimized leads are pursued, and the fragment-sized nature of this compound allows for more efficient exploration of binding pockets through structure-based design [1].

Fragment-like profile
Class-level inference
MW 260.74 · 3 rot. bonds
Supports fragment-based screening fit; MW below 300 threshold with minimal rotational freedom
–28 g/mol vs 4,6-dimethyl analog; –200+ g/mol vs heavily substituted congeners
Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

Recommended Application Scenarios Based on Evidence


Antimycobacterial Screening Cascades

Procure the target compound as an orthogonal scaffold variant for antimycobacterial screening against M. tuberculosis, M. kansasii, and M. avium. The class-level MIC of 4 μmol/L established for 4-(benzylsulfanyl)pyridine-2-carbonitriles by Klimešová et al. (1999) validates this chemotype for antitubercular activity [1]. The ortho-chlorobenzyl modification at the 2-position (rather than benzylsulfanyl at the 4-position) offers a distinct SAR vector to explore potency improvements and resistance profiles against drug-resistant mycobacterial strains.

Breast Cancer Target Engagement and Selectivity Profiling

Use the target compound as a smaller, non-methylated analog of the 4,6-dimethylnicotinonitrile congener that showed the strongest in silico ERα/PR inhibition among 15 bioactive kombucha constituents [2]. The absence of 4,6-dimethyl groups reduces steric bulk and allows assessment of whether the ortho-chlorobenzylsulfanyl pharmacophore alone is sufficient for ERα/PR engagement. Follow up with in vitro MCF-7 and MDA-MB-231 cytotoxicity assays using the MTT protocol validated for pyridine-3-carbonitrile derivatives [3].

Fragment-Based Drug Discovery and Growth

With MW = 260.74 g/mol and only 3 rotatable bonds, this compound meets fragment library criteria (MW < 300, rotatable bonds ≤ 3) [4]. Screen against target protein panels by NMR (WaterLOGSY, STD) or SPR, then use the sulfur atom as an oxidation handle (→ sulfoxide → sulfone) and the nitrile as a bioisostere or hydrogen-bond acceptor for fragment growth, as supported by established synthetic methodology [1].

Chemical Biology Probe via Sulfanyl Oxidation

Exploit the sulfanyl-to-sulfoxide/sulfone oxidation as a reversible covalent or affinity probe strategy. The ortho-chlorine substituent may influence oxidation kinetics and sulfoxide stereochemistry, offering a tunable parameter for developing chemical probes [1]. This scaffold is synthetically accessible in one step from commercial precursors (2-chloropyridine-3-carbonitrile and 2-chlorobenzylthiol), supporting rapid analog synthesis for probe optimization [5].

Application
Selection Property
Validation Focus
Antimycobacterial screening studies
Ortho-Cl positional isomer scaffold
MIC and strain-panel endpoints; class-level chemotype validation
Cancer cell-model target engagement studies
Non-methylated fragment analog of 4,6-dimethyl congener
ERα/PR binding assay context; MCF-7 / MDA-MB-231 cytotoxicity endpoint review
Fragment-based screening workflows
MW 260.74, 3 rotatable bonds, tPSA ~30 Ų
Ligand efficiency metrics; NMR/SPR fragment hit confirmation
Chemical biology probe development
Sulfanyl → sulfoxide → sulfone oxidation handle
Diversification pathway validation; ortho-Cl modulation of oxidation outcome
Quote Request

Request a Quote for 2-[(2-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.